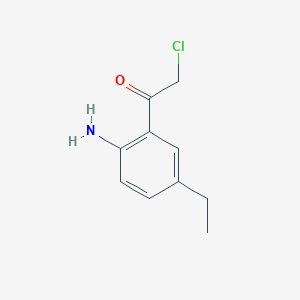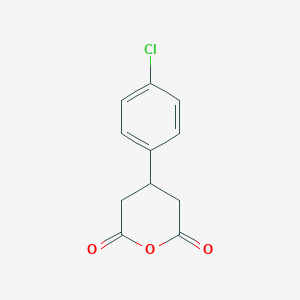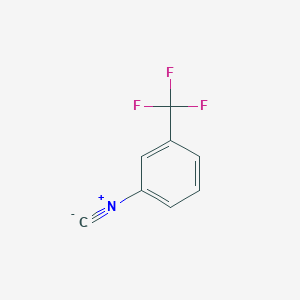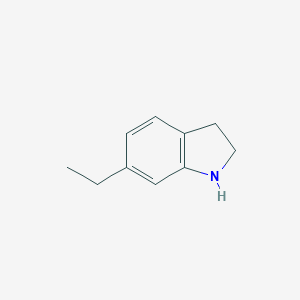
1H-Indole, 6-ethyl-2,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole, 6-ethyl-2,3-dihydro- is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indole derivatives, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
作用机制
The mechanism of action of 1H-Indole, 6-ethyl-2,3-dihydro- is not fully understood. However, studies have shown that it exhibits its biological activities through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and topoisomerase II.
生化和生理效应
1H-Indole, 6-ethyl-2,3-dihydro- has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that it exhibits antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
The advantages of using 1H-Indole, 6-ethyl-2,3-dihydro- in lab experiments include its relatively low cost, ease of synthesis, and potential for exhibiting a wide range of biological activities. However, its limitations include its low solubility in water, which can make it difficult to use in certain assays, and its potential for exhibiting cytotoxicity at high concentrations.
未来方向
There are several future directions for the research on 1H-Indole, 6-ethyl-2,3-dihydro-. One direction is to explore its potential applications in drug discovery, particularly in the development of anticancer and anti-inflammatory agents. Another direction is to investigate its potential as a building block for the synthesis of novel organic semiconductors and fluorescent dyes. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for improved yield and purity.
Conclusion
In conclusion, 1H-Indole, 6-ethyl-2,3-dihydro- is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and to optimize its synthesis method for improved yield and purity.
合成方法
The synthesis of 1H-Indole, 6-ethyl-2,3-dihydro- can be achieved through several methods, including the Pictet-Spengler reaction, Fischer indole synthesis, and Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid or amine, followed by cyclization to form the indole ring. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. The Bischler-Napieralski reaction involves the reaction of an amine with a ketone or aldehyde, followed by cyclization. The choice of synthesis method depends on the desired yield, purity, and cost-effectiveness.
科学研究应用
1H-Indole, 6-ethyl-2,3-dihydro- has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In materials science, it has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In organic synthesis, it has been used as a starting material for the synthesis of other indole derivatives.
属性
CAS 编号 |
162716-49-6 |
|---|---|
产品名称 |
1H-Indole, 6-ethyl-2,3-dihydro- |
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC 名称 |
6-ethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H13N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-4,7,11H,2,5-6H2,1H3 |
InChI 键 |
OOZLYAVLHJNPAF-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(CCN2)C=C1 |
规范 SMILES |
CCC1=CC2=C(CCN2)C=C1 |
同义词 |
1H-INDOLE,6-ETHYL-2,3-DIHYDRO- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)
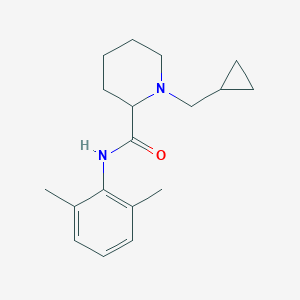
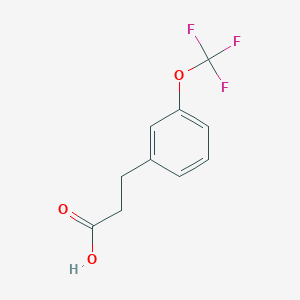
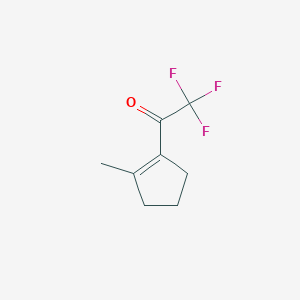
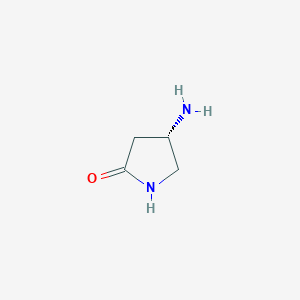

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)
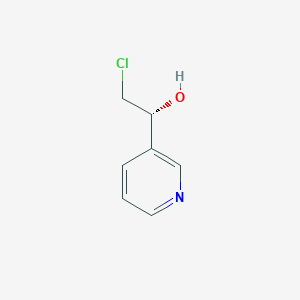

![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)

